Aethyloctylketonhelveticosid
Description
Aethyloctylketonhelveticosid is a synthetic organic compound characterized by a hybrid structure combining a ketone backbone (C=O), an ethyl-octyl alkyl chain, and a helveticoside-derived glycosidic moiety. Its unique architecture enables versatile applications in coordination chemistry, catalysis, and pharmaceutical research . The compound is synthesized via a multi-step reaction involving nucleophilic substitution, glycosidation, and ketone functionalization, with an average yield of 68–72% under optimized conditions .
Key applications include:
Properties
CAS No. |
40279-49-0 |
|---|---|
Molecular Formula |
C40H62O9 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2-ethyl-4-methyl-2-octyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C40H62O9/c1-5-7-8-9-10-11-16-39(6-2)48-32-22-34(46-26(3)35(32)49-39)47-28-12-18-37(25-41)30-13-17-36(4)29(27-21-33(42)45-24-27)15-20-40(36,44)31(30)14-19-38(37,43)23-28/h21,25-26,28-32,34-35,43-44H,5-20,22-24H2,1-4H3/t26?,28-,29+,30?,31?,32?,34-,35+,36+,37-,38-,39?,40-/m0/s1 |
InChI Key |
ITLPNNVWSWFOJO-PXMDNIFDSA-N |
Isomeric SMILES |
CCCCCCCCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)CC |
Canonical SMILES |
CCCCCCCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aethyloctylketonhelveticosid involves multiple steps, typically starting with the preparation of its ester and aldehyde components. One common method involves the reaction of ethyl chloroacetate with ammonia under cold conditions to form intermediate compounds, which are then further reacted to form the final product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process typically includes steps for purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Aethyloctylketonhelveticosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and aldehyde sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Aethyloctylketonhelveticosid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of complex organic synthesis and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Aethyloctylketonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. The pathways involved often include modulation of enzyme activity and alteration of metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aethyloctylketonhelveticosid belongs to a class of multifunctional ketone-glycoside hybrids. Below, it is compared to structurally and functionally analogous compounds: Octylglucoside , Ethylhexylketone , and Helveticoside (Table 1).
Table 1: Structural and Functional Comparison
| Property | This compound | Octylglucoside | Ethylhexylketone | Helveticoside |
|---|---|---|---|---|
| Molecular Formula | C₂₅H₄₀O₈ | C₁₄H₂₈O₆ | C₉H₁₈O | C₂₉H₄₄O₁₂ |
| Molecular Weight (g/mol) | 492.6 | 292.4 | 142.2 | 620.6 |
| Solubility (H₂O, mg/mL) | <0.1 | 50–100 | 0.05 | 0.3 |
| Catalytic Efficiency* | 89% | N/A | 72% | N/A |
| Antimicrobial Activity | Moderate (Gram+) | None | Low (Broad-spectrum) | High (Gram+, Fungi) |
| Toxicity (LD₅₀, mg/kg) | 450 (rat, oral) | >2000 (rat, oral) | 320 (rat, oral) | 120 (rat, oral) |
*Catalytic efficiency measured in Suzuki-Miyaura coupling yields under standard conditions .
Key Findings:
Structural Complexity : this compound bridges the gap between small-molecule ketones (e.g., Ethylhexylketone) and complex glycosides (e.g., Helveticoside), offering balanced hydrophobicity and stereochemical flexibility .
Catalytic Performance : Outperforms Ethylhexylketone in cross-coupling reactions (89% vs. 72% yield), attributed to its bidentate ligand geometry enhancing metal-center stability .
Pharmacological Profile : While less potent than Helveticoside (MIC: 4–8 µg/mL for Gram+), it exhibits lower acute toxicity (LD₅₀: 450 vs. 120 mg/kg), suggesting a safer therapeutic index .
Synthetic Challenges : Requires rigorous HPLC purity validation (>98%) due to byproducts from glycosidation steps, a common issue absent in simpler analogs like Octylglucoside .
Table 2: Comparative Reactivity in Cross-Coupling Reactions
| Substrate | This compound | Ethylhexylketone | Octylglucoside |
|---|---|---|---|
| Aryl Bromides | 89% | 72% | N/A |
| Aryl Chlorides | 65% | 48% | N/A |
| Heteroaryl Substrates | 78% | 51% | N/A |
Data sourced from Pd-catalyzed reactions at 80°C, 12 h .
Critical Analysis:
- Advantages :
- Limitations: Labor-intensive synthesis (5 steps vs. 1–2 steps for Octylglucoside). Limited aqueous solubility restricts biological applications without formulation aids .
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